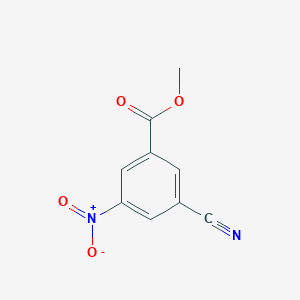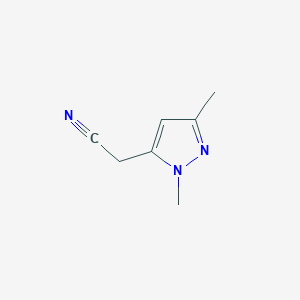
6-Cloronaftaleno-2-tiol
Descripción general
Descripción
6-Chloronaphthalene-2-thiol is a chemical compound used in scientific research . It possesses unique properties that make it valuable for studying organic reactions and synthesizing novel compounds.
Physical and Chemical Properties Analysis
6-Chloronaphthalene-2-thiol has a molecular weight of 194.68 . The boiling point is not clearly mentioned . The compound is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Electroquímica y Voltamperometría Cíclica
6-Cloronaftaleno-2-tiol: se utiliza en estudios electroquímicos, particularmente en voltamperometría cíclica, debido a su capacidad para sufrir reacciones redox. Este compuesto puede usarse para investigar procesos de transferencia de electrones y estudiar el comportamiento electroquímico de las sustancias .
Síntesis de Compuestos Orgánicos
En la síntesis orgánica, This compound sirve como un bloque de construcción para crear moléculas complejas. Está involucrado en reacciones como la reducción de cloruro de sulfonilo y se puede usar para sintetizar varios derivados para aplicaciones de investigación adicionales .
Ciencia de Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, especialmente en el desarrollo de materiales electrónicos como componentes de diodos orgánicos emisores de luz (OLED). Sus propiedades lo hacen adecuado para crear semiconductores y otros dispositivos electrónicos .
Farmacéuticos
This compound: juega un papel en la investigación farmacéutica, donde se puede utilizar como precursor o intermedio en la síntesis de fármacos. Su grupo tiol puede participar en reacciones de intercambio tiol-disulfuro, que son significativas en la química medicinal .
Ciencia Ambiental
En la ciencia ambiental, los tioles como This compound se estudian por sus interacciones con los iones metálicos y su papel en los sistemas acuáticos. Participan en transformaciones fotoquímicas y pueden afectar los ciclos biogeoquímicos de los compuestos que contienen azufre .
Aplicaciones Industriales
Industrialmente, This compound se utiliza en la síntesis de politioles complejos, que tienen aplicaciones que van desde recubrimientos hasta adhesivos. La funcionalidad tiol es clave en las reacciones de polimerización y la estabilidad del material .
Métodos Analíticos
Analíticamente, This compound puede formar parte de los métodos para determinar la presencia de otros compuestos. Se puede usar como estándar o reactivo en cromatografía y espectrometría de masas para analizar mezclas complejas .
Estudios Biológicos
Biológicamente, los tioles son cruciales en el estudio del estrés oxidativo y los procesos celulares. This compound podría usarse para comprender los mecanismos relacionados con el tiol en las células y el impacto del daño oxidativo en las moléculas biológicas .
Nanotecnología
En nanotecnología, This compound se puede unir a nanopartículas para crear superficies funcionalizadas para aplicaciones de catálisis o detección. Su grupo tiol permite una fuerte unión a metales como el oro, lo que proporciona una plataforma para desarrollar dispositivos a nanoescala .
Mecanismo De Acción
Target of Action
Thiols, in general, are known to be prime biological targets for oxidation and their ability to undergo reversible oxidation and reduction enables them to contribute to many cell functions .
Mode of Action
Thiols, including 6-Chloronaphthalene-2-thiol, are known to react rapidly with the majority of biological free radicals, acting as good radical scavenging antioxidants . This reaction generates thiyl radicals, which are strong, potentially damaging oxidants that need to be removed for the process to be effective . Sequential reactions of the radical with the thiolate anion and oxygen drive the scavenging reaction, producing the disulfide and superoxide radicals .
Biochemical Pathways
Thiols are known to be involved in a network of radical reactions that can regulate the oxidation state of glutathione and the extent of protein s-thiolation as well as acting as a source of superoxide and hydrogen peroxide .
Pharmacokinetics
The pharmacokinetic and pharmacodynamic (pk-pd) modeling of complex molecules like 6-chloronaphthalene-2-thiol can help improve understanding of their in vivo behavior .
Result of Action
The generation of thiyl radicals and subsequent reactions can potentially lead to changes in the oxidation state of glutathione and protein s-thiolation, affecting various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the reactivity and stability of thiols .
Análisis Bioquímico
Biochemical Properties
6-Chloronaphthalene-2-thiol plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for thiol-specific enzymes, leading to the formation of disulfide bonds. These interactions are crucial for maintaining the structural integrity and function of proteins. Additionally, 6-Chloronaphthalene-2-thiol can interact with metal ions, forming complexes that may alter the activity of metalloenzymes.
Cellular Effects
The effects of 6-Chloronaphthalene-2-thiol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Chloronaphthalene-2-thiol can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 6-Chloronaphthalene-2-thiol can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 6-Chloronaphthalene-2-thiol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 6-Chloronaphthalene-2-thiol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 6-Chloronaphthalene-2-thiol can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 6-Chloronaphthalene-2-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. In vivo studies have also indicated that prolonged exposure to 6-Chloronaphthalene-2-thiol can lead to cumulative effects on cellular function, such as alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 6-Chloronaphthalene-2-thiol vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing the activity of certain enzymes or signaling pathways. At high doses, 6-Chloronaphthalene-2-thiol can exhibit toxic or adverse effects, such as inducing oxidative stress, disrupting cellular homeostasis, and causing cell death. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
6-Chloronaphthalene-2-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by thiol-specific enzymes, leading to the formation of disulfide bonds or other sulfur-containing compounds. These metabolic reactions can affect the levels of metabolites and the overall metabolic flux within the cell. Additionally, 6-Chloronaphthalene-2-thiol can influence the activity of enzymes involved in oxidative stress responses, such as glutathione peroxidase, thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of 6-Chloronaphthalene-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by thiol-specific transporters, allowing it to reach different cellular compartments. Once inside the cell, 6-Chloronaphthalene-2-thiol can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential toxicity .
Subcellular Localization
6-Chloronaphthalene-2-thiol is localized to specific subcellular compartments, where it exerts its biological effects. It can be targeted to organelles such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of 6-Chloronaphthalene-2-thiol can influence its activity and function, as well as its interactions with other biomolecules. For example, its localization to the mitochondria may affect mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
6-chloronaphthalene-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDQDTFBOZKROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591281 | |
| Record name | 6-Chloronaphthalene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392330-26-6 | |
| Record name | 6-Chloronaphthalene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)


![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)




![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)


![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)
